molecular formula C4H7ClO2 B156765 4-(Chloromethyl)-1,3-dioxolane CAS No. 1072-61-3

4-(Chloromethyl)-1,3-dioxolane

Cat. No. B156765
CAS RN: 1072-61-3
M. Wt: 122.55 g/mol
InChI Key: IUDNGVFSUHFMCF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1,3-dioxolane, more commonly known as CMCD, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a low boiling point and is used as a reagent in a variety of organic synthesis reactions. CMCD is also used as a catalyst in the production of polymers, as an intermediate in the synthesis of pharmaceuticals, and as a starting material for the preparation of compounds for medical and biological research. CMCD is a versatile compound with a wide range of uses in the laboratory.

Scientific Research Applications

2. Functional Monomers

Specific Scientific Field

Functional monomers play a crucial role in polymer chemistry and materials science.

Summary of Application

CM-Str (4-(Chloromethyl)styrene) serves as a starting material for functional monomers. By substituting the chlorine with an azide group, researchers create aminostyrene, a common precursor for various functional monomers.

Experimental Procedures

Results and Outcomes

Functional monomers derived from aminostyrene find applications in:

These applications demonstrate the versatility of CM-Str and its derivatives in designing functional materials.

  • Tan, L., & Tan, B. (2017). Hypercrosslinked porous polymer materials: design, synthesis, and applications. Chemical Society Reviews, 46(11), 3322-3356
  • Recent research progress in the synthesis, characterization, and applications of hypercrosslinked polymers. Journal of Polymer Research, 30(10), 1-10
  • Preparation of Functional Monomers as Precursors for Hypercrosslinked Polymers. Molecules, 23(11), 2875

properties

IUPAC Name

4-(chloromethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c5-1-4-2-6-3-7-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDNGVFSUHFMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1,3-dioxolane

CAS RN

1072-61-3
Record name NSC46198
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
HJ Dietrich, RJ Raynor… - The Journal of Organic …, 1969 - ACS Publications
Several cases of competitive elimination and substitution reactions on 1, 3-dioxolanes derivedfrom chlorinated acetaldehydes were investigated. It was found that often anion attack …
Number of citations: 7 pubs.acs.org
RI MELTZER, AD LEWIS, J VOLPE… - The Journal of …, 1960 - ACS Publications
It has been found possible to produce paralysis of the skeletal muscles by means of chemical agents which act either at the myoneural junction or which act on the central nervous …
Number of citations: 13 pubs.acs.org
E Taskinen - The Journal of Chemical Thermodynamics, 1974 - Elsevier
The relative stabilities of 4-methylene-1,3-dioxolane (I) and 4-methyl-1,3-dioxole (II) have been determined at various temperatures by means of chemical equilibration. The following …
Number of citations: 11 www.sciencedirect.com
이승재, 박정기, 공명선 - Bulletin of the Korean Chemical …, 1995 - pdf.lookchemmall.com
The 4-methylene-1, 3-dioxolane derivatives, 2-(2-methoxyethoxy) methyl]-4-methylene-1, 3-dioxolane (4a), 4-methylene-2-phenyl-1, 3-dioxolane (4b), 4-methylene-2-(p-methoxyphenyl)…
Number of citations: 11 pdf.lookchemmall.com
J Park, T Yokozawa, T Endo - Journal of Polymer Science Part …, 1993 - Wiley Online Library
Preparation and cationic ring‐opening polymerization of 2‐isopropenyl‐4‐methylene‐1,3‐dioxolane (VI) was performed. Unsaturated cyclic acetal VI was prepared by …
Number of citations: 22 onlinelibrary.wiley.com
M Okada, Y Yamashita, Y Ishii - Die Makromolekulare Chemie …, 1964 - Wiley Online Library
Polymerization of 1,3‐dioxolane was examined with organo‐aluminum compounds, acetyl chloride‐metal halides, and acetic anhydride‐perchloric acid as initiators. Poly‐1,3‐…
Number of citations: 119 onlinelibrary.wiley.com
L Brasili, C Sorbi, S Franchini… - Journal of medicinal …, 2003 - ACS Publications
1,3-Dioxolane-based compounds (2−14) were synthesized, and the pharmacological profiles at α 1 -adrenoceptor subtypes were assessed by functional experiments in isolated rat vas …
Number of citations: 39 pubs.acs.org
AF Hirsch, KC Kolwyck, LA Kraft… - Journal of Medicinal …, 1975 - ACS Publications
Interest in male antifertility agents was renewed by the disclosure that l-chloro-2, 3-propanediol (1) exerted a posttesticular antifertility effect in male rats. 1· 2 Subse-quent findings …
Number of citations: 7 pubs.acs.org
M May, DJ Triggle - Journal of Pharmaceutical Sciences, 1968 - Wiley Online Library
The cholinomimetic activities of acetylcholine, cis‐2‐methyl‐4‐dimethylamino‐methyl‐1,3‐dioxolane methiodide, N‐methyl‐6,8‐dioxa‐3‐azabicyclo[3.2.1]octane methiodide, and N‐…
Number of citations: 9 onlinelibrary.wiley.com
M Okada, N Takikawa, S Iwatsuki… - Die …, 1965 - Wiley Online Library
Copolymerization of 1,3‐dioxolane with tetrahydrofuran, 3,3‐bis(chloromethyl)oxacyclobutane, and 4‐chloromethyl‐1,3‐dioxolane were performed using boron fluoride etherate as …
Number of citations: 24 onlinelibrary.wiley.com

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